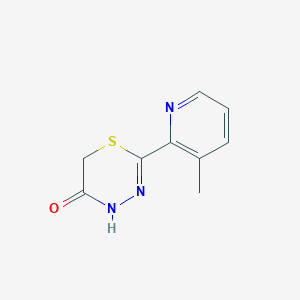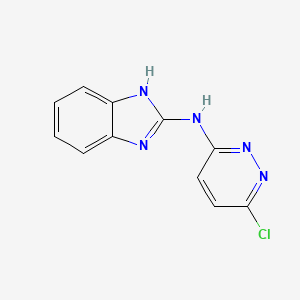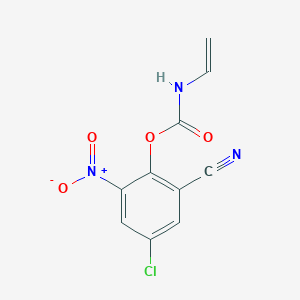![molecular formula C14H8Cl3FN2O2 B14396725 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide CAS No. 88486-84-4](/img/structure/B14396725.png)
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide typically involves multiple steps, including the introduction of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups. One common synthetic route involves the reaction of 2-chloro-5-fluorobenzoic acid with 3,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamoyl group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce amines and carboxylic acids.
科学研究应用
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide
- 2-Chloro-N-(3,4-dichlorophenyl)benzamide
- 2-Chloro-N-(3,4-dichlorophenyl)carbamate
Uniqueness
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and binding properties. The combination of these groups with the carbamoyl and dichlorophenyl moieties provides distinct chemical and biological characteristics that differentiate it from similar compounds.
属性
CAS 编号 |
88486-84-4 |
|---|---|
分子式 |
C14H8Cl3FN2O2 |
分子量 |
361.6 g/mol |
IUPAC 名称 |
2-chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide |
InChI |
InChI=1S/C14H8Cl3FN2O2/c15-10-3-1-7(18)5-9(10)13(21)20-14(22)19-8-2-4-11(16)12(17)6-8/h1-6H,(H2,19,20,21,22) |
InChI 键 |
YVVWHBMMIRQDOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
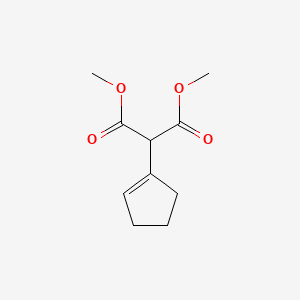
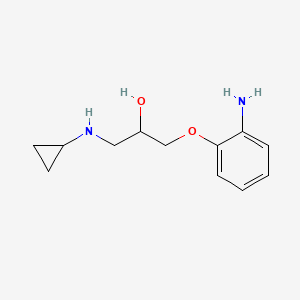
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)

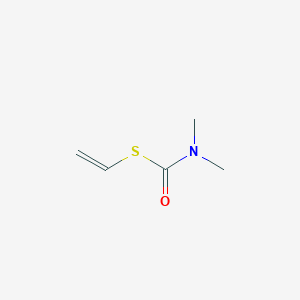
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
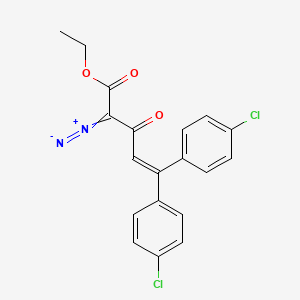
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)

